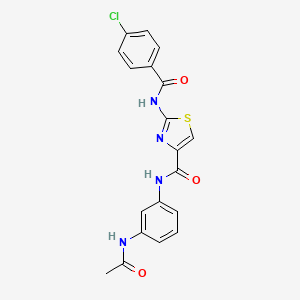
N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazole derivatives are significant in medicinal chemistry due to their diverse biological activities. N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide belongs to this class, indicating potential antimicrobial, anticancer, and other pharmacological activities. These compounds often serve as key intermediates in the synthesis of more complex molecules with enhanced biological properties (Incerti et al., 2017).
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the condensation of thioamides with chloroacetamide reagents, followed by various cyclization reactions to introduce the thiazole ring. For compounds similar to this compound, this might involve multiple steps including halogenation, amidation, and cyclization to achieve the desired structure (Atta & Abdel‐Latif, 2021).
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as NMR, IR, and mass spectrometry are employed to elucidate the structure, including the positioning of substituents which is vital for activity. Structural elucidation supports the optimization of biological activity through rational design (El-Messery et al., 2012).
Chemical Reactions and Properties
Thiazole compounds participate in various chemical reactions, including nucleophilic substitutions, which can be utilized to further modify the molecular structure or introduce additional functional groups. These reactions are essential for the development of thiazole derivatives with specific biological activities. The presence of a thiazole core imparts certain electronic characteristics that influence the compound’s reactivity (Liu et al., 2011).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and stability, are important for their practical application. These properties are influenced by the molecular structure and can affect the compound's formulation, delivery, and bioavailability. Detailed analysis helps in understanding the compound’s behavior in biological systems (Jian-p, 2014).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards various reagents, play a crucial role in their biological activity and interaction with biological targets. These properties are determined by the electronic nature of the thiazole ring and substituents, impacting the compound's pharmacological profile (Zadorozhnii et al., 2019).
Scientific Research Applications
Anticancer Activity
Thiophene and Thiazolyl-Thiophene Derivatives
New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized, showing good inhibitory activity against several cancer cell lines, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety. These compounds exhibit promising potentials as anticancer agents (Atta & Abdel‐Latif, 2021).
Phenylamide Derivatives
A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been developed with antiproliferative potency on human leukemia cells. These findings support the exploration of phenylamide derivatives as anti-tumor drugs (Liu et al., 2011).
CDK and HDAC Inhibitors
Novel 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) demonstrated potent antiproliferative activities towards solid cancer cell lines. These dual inhibitors could be a promising strategy for malignant tumor treatments (Cheng et al., 2020).
Antimicrobial Activity
- Benzothiazole-carboxamides and Acetamides: New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides have shown potent antimicrobial activity against a wide range of bacterial and fungal species. These compounds represent potential candidates for developing new antimicrobial agents (Incerti et al., 2017).
Synthetic and Pharmacological Development
- Thiazolidinone Derivatives: A series of novel N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives were synthesized, evaluated for analgesic and anti-inflammatory activity, showing promising results at certain doses. This synthesis contributes to the ongoing research in developing new analgesic and anti-inflammatory agents (Deep et al., 2012).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(4-chlorobenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11(25)21-14-3-2-4-15(9-14)22-18(27)16-10-28-19(23-16)24-17(26)12-5-7-13(20)8-6-12/h2-10H,1H3,(H,21,25)(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJTQMUWVTJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

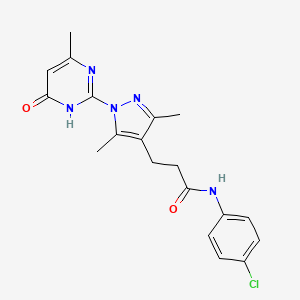
![7-Fluoro-2-methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2492071.png)
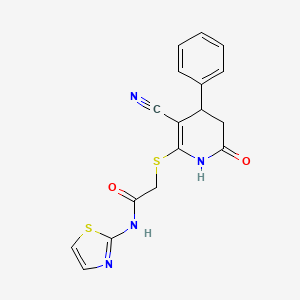
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
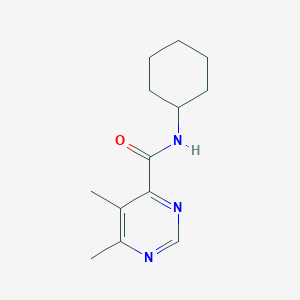
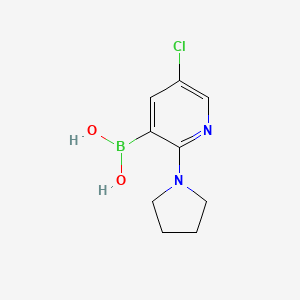
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)
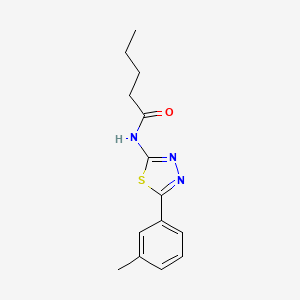
![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)